molecular formula C14H13N3OS B1195801 5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 537017-46-2

5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1195801
CAS No.: 537017-46-2
M. Wt: 271.34 g/mol
InChI Key: KXLVXORPOHNALY-UHFFFAOYSA-N
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Description

5-Benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol ( 537017-46-2, Molecular Formula: C14H13N3OS) is a 1,2,4-triazole derivative of significant interest in medicinal chemistry and pharmaceutical research . The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in several commercially available therapeutics . This core pharmacophore is found in drugs such as the anticancer agents letrozole and anastrozole, as well as antifungal drugs like fluconazole and voriconazole . The specific substitution pattern of this compound, incorporating benzyl and furan-2-ylmethyl groups, makes it a valuable intermediate for the synthesis of novel bioactive molecules. Researchers utilize this compound to develop new chemical entities with potential pharmacological properties. 1,2,4-Triazole derivatives have demonstrated a wide spectrum of biological activities in scientific studies, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects . Recent research highlights the potential of 1,2,4-triazole hybrids, particularly those tethered to furan rings, as potential anti-breast cancer agents, showing promising results in in vitro evaluations against cell lines such as MCF-7 . The mechanism of action for triazole-containing compounds varies and can involve enzyme inhibition, such as the inhibition of cytochrome P450-dependent enzymes in fungi, or interaction with other cellular targets in cancer research . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-benzyl-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c19-14-16-15-13(9-11-5-2-1-3-6-11)17(14)10-12-7-4-8-18-12/h1-8H,9-10H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLVXORPOHNALY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=S)N2CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide-Based Route

The most common method involves converting furan-2-carboxylic acid hydrazide (1 ) or phenylacetic acid hydrazide (2 ) into potassium dithiocarbazates (3 , 6 ) via reaction with carbon disulfide (CS₂) in ethanolic potassium hydroxide (KOH). For 5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, the synthesis likely proceeds as follows:

  • Formation of Potassium Dithiocarbazate :
    Furan-2-carboxylic acid hydrazide (1 ) reacts with CS₂ in ethanolic KOH to yield potassium 3-(2-furoyl)dithiocarbazate (3 ). This intermediate is highly reactive and serves as the precursor for subsequent substitutions.

  • Thiosemicarbazide Synthesis :
    3 is condensed with benzyl isothiocyanate in dry benzene under reflux to form 1-(2-furoyl)-4-benzylthiosemicarbazide (4a ). The reaction typically achieves yields of 88–95%.

  • Cyclization to Triazole :
    4a undergoes base-mediated cyclization (2N NaOH, reflux, 4 hours) to form the triazole core. Acidification with HCl precipitates this compound, which is recrystallized from ethanol.

Key Reaction:

Thiosemicarbazide+NaOHrefluxTriazole-3-thiol+H2O\text{Thiosemicarbazide} + \text{NaOH} \xrightarrow{\text{reflux}} \text{Triazole-3-thiol} + \text{H}_2\text{O}

Alternative Route via Phenylacetic Acid Hydrazide

Phenylacetic acid hydrazide (2 ) may substitute 1 to introduce the benzyl group at position 5. Here, 2 reacts with furan-2-ylmethyl isothiocyanate to form 1-(phenylacetyl)-4-(furan-2-ylmethyl)thiosemicarbazide, which cyclizes similarly.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent : Dry benzene or ethanol enhances thiosemicarbazide formation, while aqueous NaOH facilitates cyclization.

  • Temperature : Reflux conditions (80–100°C) are critical for complete cyclization. Prolonged heating (>6 hours) risks decomposition.

Substituent Compatibility

Electron-withdrawing groups (e.g., bromine) on the aryl isothiocyanate improve cyclization efficiency. For example, 4-methoxyphenylisothiocyanate yields 78% under identical conditions.

Characterization and Analytical Data

Spectral Analysis

Analogous compounds exhibit characteristic spectral profiles:

  • IR : Bands at 2575–2775 cm⁻¹ (S–H stretch), 1604–1686 cm⁻¹ (C=O/C=N), and 1238–1274 cm⁻¹ (C–O–C).

  • ¹H-NMR : Furan protons resonate at δ 5.95–6.38 ppm, while benzyl protons appear as a singlet at δ 3.39 ppm.

Melting Points and Yields

CompoundYield (%)Melting Point (°C)
Analog 8a68210–212
Analog 8b78245–246
Target (estimated)65–75215–220

Industrial-Scale Considerations

Catalytic Enhancements

Transition metal catalysts (e.g., CuI) may accelerate cyclization, though this remains unexplored for the target compound.

Purification Techniques

Column chromatography or recrystallization from ethanol/water mixtures ensures ≥95% purity.

Challenges and Limitations

Steric Hindrance

Bulky substituents (e.g., furan-2-ylmethyl) may reduce cyclization yields. Adjusting stoichiometry (1.2:1 hydrazide:isothiocyanate) mitigates this.

Thiol Oxidation

The thiol group is prone to oxidation; storage under nitrogen or addition of antioxidants (e.g., BHT) is recommended .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to modify the triazole ring or other functional groups.

    Substitution: The benzyl and furan-2-ylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenated reagents (e.g., benzyl chloride, furan-2-ylmethyl bromide) are commonly used for substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is its antimicrobial properties. Research has shown that triazole derivatives exhibit significant activity against various bacterial and fungal strains.

  • Case Study: A study highlighted the synthesis of several triazole derivatives, including this compound, which demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi. The compounds were evaluated using agar-well diffusion methods, confirming their potential as effective antimicrobial agents .

Antifungal Properties

Triazole compounds are also recognized for their antifungal activities. The presence of sulfur in this compound enhances its effectiveness against fungal pathogens.

  • Research Findings: Studies have indicated that triazole derivatives can inhibit the growth of various fungal species. The incorporation of furan and benzyl moieties into the triazole framework has been linked to increased antifungal potency .

Synthesis Steps:

  • Formation of Triazole Ring: The initial step involves the cyclization of hydrazine derivatives with carbon disulfide to form a thioamide intermediate.
  • Condensation Reactions: This intermediate is then subjected to condensation with various aldehydes to yield the desired triazole derivative.
  • Characterization: The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Industrial Applications

Beyond its biological significance, this compound has potential applications in materials science and agriculture.

Pesticide Development

The fungicidal properties of this compound make it a candidate for development as a pesticide. Its ability to combat fungal pathogens can be leveraged in agricultural settings to protect crops from diseases.

Pharmaceutical Formulations

Given its antimicrobial and antifungal properties, this compound could be utilized in pharmaceutical formulations aimed at treating infections caused by resistant strains of bacteria and fungi.

Mechanism of Action

The mechanism of action of 5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Compound A : 5-(4-Nitrophenyl)-4-((4-Phenoxybenzylidene)amino)-4H-1,2,4-Triazole-3-Thiol
  • Structure: Features a nitro group at the para position of the phenyl ring and a phenoxybenzylidene Schiff base.
  • Synthesis: Prepared from 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol and 4-phenoxybenzaldehyde in ethanol with acetic acid catalysis .
Compound B : 5-(5-Methyl-1H-Pyrazol-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol
  • Structure : Substituted with a pyrazole ring and phenyl group.
  • Synthesis : Alkylation reactions yield derivatives with tailored biological activity .
  • Key Differences : The pyrazole moiety introduces additional hydrogen-bonding sites, which may enhance interactions in biological systems compared to the furan group .
Compound C : Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol)
  • Structure : Lacks the benzyl and furan groups but shares the triazole-thiol core.
  • Function : Inhibits auxin biosynthesis (IC₅₀ = 0.462 µM in FABP4 binding) .
Compound D : 5-(Thiophene-3-Ylmethyl)-4H-1,2,4-Triazole-3-Thiol
  • Structure : Replaces furan with a thiophene ring.
  • Applications : Demonstrates corrosion inhibition for aluminum alloys in acidic media .

Electrochemical Behavior

Compound E : 5-Benzyl-4-(4'-Methylphenyl)-4H-1,2,4-Triazole-3-Thiol
  • Electrochemistry : Exhibits irreversible oxidation in basic media (0.2 M NaOH) via a dimerization mechanism forming disulfide derivatives .
  • Key Differences: The methylphenyl group stabilizes the radical intermediate more effectively than the furan substituent, altering redox potentials .

Biological Activity

5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 537017-46-2) is a heterocyclic compound classified as a triazole derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in anticancer, antimicrobial, and anti-inflammatory therapies. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C14H13N3OSC_{14}H_{13}N_{3}OS, with a molecular weight of 271.34 g/mol. The structure features a triazole ring with a thiol group, a benzyl group, and a furan moiety, which contribute to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical biological pathways:

  • Molecular Targets: The compound may interact with enzymes and receptors that play roles in cancer progression and inflammation.
  • Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammatory responses.

Anticancer Activity

Research has indicated that derivatives of triazoles exhibit significant anticancer properties. In particular:

  • Cytotoxicity Studies: The compound has been tested against various cancer cell lines using the MTT assay. Results showed enhanced cytotoxic effects against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. For instance:
    • EC50 values for MDA-MB-231 were reported at approximately 9.7±1.6μM9.7\pm 1.6\mu M .
    • Selectivity towards cancer cells was noted, indicating potential for targeted therapies.
  • Case Study: A study involving the synthesis of hydrazone derivatives from triazole-thiol compounds highlighted their enhanced selectivity and cytotoxicity against cancer cells compared to normal fibroblasts .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Screening Results: Various synthesized triazole-thiol derivatives demonstrated moderate antibacterial activity against several microorganisms, suggesting that the presence of the thiol group enhances antimicrobial efficacy .
  • Comparative Analysis: When compared to other triazole derivatives lacking the thiol functionality, this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria.

Data Table: Biological Activity Overview

Activity TypeTest Organisms/Cell LinesEC50 Values (µM)Reference
Cytotoxicity IGR39 (Melanoma)22.3 ± 2.5
MDA-MB-231 (Breast)9.7 ± 1.6
Panc-1 (Pancreatic)26.2 ± 1.0
Antimicrobial Various BacteriaModerate Activity

Q & A

Q. What are the established synthetic routes for 5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

The compound is typically synthesized via alkylation or condensation reactions. A common approach involves reacting a pre-synthesized triazole-thione precursor with a benzyl halide or furan-containing alkylating agent under basic conditions (e.g., NaOH/KOH in ethanol). For example, alkylation of 4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol with benzyl bromide in ethanol at reflux (70–80°C) for 4–6 hours yields the target compound . Optimization includes:

  • Temperature control : Prolonged reflux (>6 hours) may lead to side reactions (e.g., over-alkylation).
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity but require rigorous drying .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key characterization methods include:

  • IR spectroscopy : Confirms the presence of thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .
  • NMR : ¹H NMR identifies benzyl (δ 4.5–5.0 ppm, singlet) and furan protons (δ 6.2–7.4 ppm). ¹³C NMR verifies the triazole carbon backbone (δ 145–160 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) and detect trace impurities .

Q. What are the recommended storage conditions to ensure compound stability?

Store the compound at –20°C in airtight, amber vials under inert gas (N₂/Ar) to prevent oxidation of the thiol group. Stability studies indicate degradation (<5%) over 1–2 years under these conditions. For short-term use (1–2 weeks), storage at –4°C is acceptable . Avoid aqueous solutions, as hydrolysis of the triazole ring may occur at neutral or alkaline pH .

Advanced Research Questions

Q. How can structural modifications (e.g., substituent variations) influence biological activity, and what design principles apply?

Structure-activity relationship (SAR) studies on analogous triazole-thiols reveal:

  • Benzyl group substitution : Electron-withdrawing groups (e.g., Cl, NO₂) at the benzyl para-position enhance antimicrobial activity but increase toxicity .
  • Furan ring modifications : Replacing furan with thiophene improves lipophilicity, boosting blood-brain barrier penetration in neuroactive studies .
  • Thiol vs. thione tautomers : Thiol derivatives exhibit higher reactivity in metal chelation, critical for anticancer applications .
    Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., fungal CYP51) and validate with in vitro assays .

Q. How should researchers address contradictions between computational predictions and experimental biological data?

Discrepancies often arise from:

  • Solvent effects in simulations : MD simulations may overlook aqueous solubility limits. Validate with partition coefficient (logP) measurements .
  • Metabolic instability : Predicted in silico activity may not account for rapid hepatic clearance. Use microsomal stability assays (e.g., liver S9 fractions) to refine models .
  • Off-target interactions : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) can identify non-specific binding .

Q. What strategies resolve inconsistencies in crystallographic data versus spectroscopic characterization?

  • X-ray crystallography : Resolve ambiguous protonation states (e.g., thiol vs. thione) by comparing experimental bond lengths (C–S: ~1.7 Å in thiols vs. ~1.6 Å in thiones) .
  • Dynamic NMR : Detect tautomeric equilibria (e.g., thiol ⇌ thione) at variable temperatures. Line-shape analysis quantifies exchange rates .
  • Theoretical calculations : DFT (B3LYP/6-311+G**) optimizes geometry and predicts vibrational spectra for direct IR comparison .

Q. What in vitro and in vivo models are suitable for evaluating toxicity and pharmacokinetics?

  • In vitro :
    • Cytotoxicity: MTT assay on HEK293 or HepG2 cells (IC₅₀ determination) .
    • Metabolic stability: Incubate with liver microsomes (CYP450 isoforms) to estimate half-life .
  • In vivo :
    • Acute toxicity: OECD Guideline 423 in rodents (dose range: 50–2000 mg/kg) .
    • Pharmacokinetics: Plasma concentration-time profiles via LC-MS/MS after IV/oral administration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

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